2-Bromobutanenitrile

Vue d'ensemble

Description

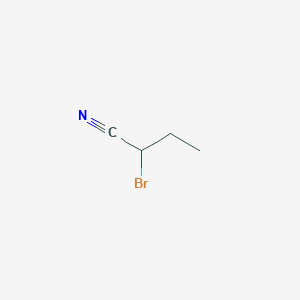

2-Bromobutanenitrile is an organic compound with the molecular formula C4H6BrN. It is a colorless to pale yellow liquid that is commonly used in organic synthesis. The compound is characterized by the presence of a bromine atom and a nitrile group attached to a butane backbone .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromobutanenitrile can be synthesized through various methods. One common method involves the reaction of 1-chloro-3-bromopropane with sodium cyanide in the presence of cetyltrimethylammonium bromide as a phase-transfer catalyst. The reaction mixture is heated to 100°C, resulting in a yield of 74% .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Des Réactions Chimiques

Sₙ2 Nucleophilic Substitution Reactions

The bromine atom in 2-bromobutanenitrile undergoes bimolecular nucleophilic substitution (Sₙ2) . This reaction proceeds via a single-step mechanism where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group (bromine), resulting in stereochemical inversion .

Example Reaction with Hydroxide Ion :

When treated with aqueous sodium hydroxide, this compound forms 2-cyanobutanol through Sₙ2 displacement. The reaction mechanism follows second-order kinetics, as both the nucleophile (OH⁻) and substrate participate in the rate-determining step .

Stereochemical Outcome :

Nickel-Catalyzed Cross-Coupling with Arylboronic Acids

This compound participates in Ni-catalyzed cross-coupling reactions with arylboronic acids to synthesize α-arylnitriles. This method enables the introduction of diverse aryl groups at the α-position of the nitrile .

Reaction Conditions:

-

Catalyst : Ni(PPh₃)₄ or Ni(acac)₂ with PPh₃ as a ligand

-

Base : K₃PO₄

-

Solvent : Toluene or THF

-

Temperature : 80–100°C

Representative Examples:

Mechanistic Insight :

The reaction proceeds via oxidative addition of the C–Br bond to the Ni(0) catalyst, followed by transmetalation with the arylboronic acid and reductive elimination to form the C–C bond .

Reduction and Oxidation Reactions

While direct experimental data for these transformations is limited in the provided sources, the nitrile group in this compound is theoretically amenable to:

-

Reduction : Using LiAlH₄ to yield 2-bromobutylamine .

-

Oxidation : With KMnO₄ under acidic conditions to form 2-bromobutanoic acid .

Comparative Reactivity with Analogues

The reactivity of this compound differs from related compounds due to the electron-withdrawing nitrile group, which enhances the electrophilicity of the adjacent carbon. For example:

-

2-Chlorobutanenitrile : Less reactive in Sₙ2 due to weaker C–Cl bond polarization.

-

Butyronitrile (C₃H₇CN) : Lacks halogen, limiting substitution reactions.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromobutanenitrile is widely used as a reagent in organic synthesis. It acts as an electrophile in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. For example:

- Alkylation Reactions : It can be used to alkylate amines or alcohols, producing valuable amino or hydroxyalkylated products.

- Formation of Heterocycles : The compound can serve as a precursor for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals.

| Reaction Type | Example Product | Reference |

|---|---|---|

| Alkylation | Aminoalkylated compounds | |

| Heterocycle Formation | Pyridine derivatives |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive compounds. It has been utilized in developing sigma receptor ligands, which are promising targets for cancer therapy. The sigma-2 receptor, in particular, has been identified as a biomarker for tumor proliferation.

- Case Study : Research has shown that derivatives of this compound exhibit high affinity for sigma receptors, suggesting their potential use in imaging and treating tumors. For instance, specific modifications have led to compounds with enhanced selectivity for sigma-2 receptors over sigma-1 receptors, facilitating non-invasive imaging techniques like PET and SPECT .

Material Science

This compound is also applied in material science for synthesizing polymers and other advanced materials. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials with tailored properties.

- Polymerization : It can be used to create copolymers that exhibit specific mechanical or thermal properties suitable for various applications, including coatings and adhesives.

Mécanisme D'action

The mechanism of action of 2-Bromobutanenitrile involves its reactivity due to the presence of the bromine atom and the nitrile group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the nitrile group can participate in reduction and oxidation reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .

Comparaison Avec Des Composés Similaires

2-Chlorobutanenitrile: Similar structure but with a chlorine atom instead of bromine.

2-Iodobutanenitrile: Contains an iodine atom instead of bromine.

Butanenitrile: Lacks the halogen atom.

Uniqueness: 2-Bromobutanenitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo counterparts. The bromine atom makes it more reactive in substitution reactions compared to chlorine but less reactive than iodine .

Activité Biologique

2-Bromobutanenitrile, a compound with the molecular formula CHBrN, has garnered attention in various fields of biological and chemical research due to its unique properties and potential applications. This article explores the biological activity of this compound, including its toxicological effects, enzymatic interactions, and potential uses in biocatalysis and remediation.

- Molecular Formula : CHBrN

- Molecular Weight : 150.00 g/mol

- Toxicity : Classified as toxic if swallowed (H301) and causes severe skin burns and eye damage (H314) .

Biological Activity Overview

This compound exhibits various biological activities, primarily through its interactions with enzymes and its potential as a substrate for biocatalytic processes. Below are key areas of interest:

1. Enzymatic Interactions

The compound is relevant in studies involving haloalkane dehalogenases (HLDs), which are enzymes that catalyze the dehalogenation of halogenated compounds. Research indicates that this compound can serve as a substrate for certain HLDs, demonstrating its utility in bioremediation efforts.

- Case Study : A study characterized the substrate specificity of engineered HLDs, revealing that this compound is effectively processed by these enzymes, leading to the production of less harmful compounds .

2. Biocatalysis Applications

The use of this compound in biocatalysis has been explored, particularly in the context of nitrile hydratases. These enzymes convert nitriles into amides without producing carboxylic acids as byproducts.

- Research Findings : Nitrile hydratases have shown high efficiency in converting this compound into corresponding amides, suggesting its potential in synthetic organic chemistry .

Toxicological Effects

The toxicity profile of this compound has been documented extensively:

Enzymatic Activity

A comprehensive analysis of the enzymatic activity related to this compound reveals:

- Substrate Specificity : Studies show that certain HLDs exhibit a preference for brominated substrates, including this compound, which enhances their application in bioremediation .

- Kinetic Parameters : Kinetic constants for various substrates have been determined, indicating that this compound has favorable interaction rates with specific engineered HLDs .

Propriétés

IUPAC Name |

2-bromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN/c1-2-4(5)3-6/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBGXJVJPZCMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10525052 | |

| Record name | 2-Bromobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41929-78-6 | |

| Record name | 2-Bromobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10525052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.